molecular formula C10H8NNaO4S B039358 1-Amino-2-naphthol-4-sodium sulfonate CAS No. 114394-36-4

1-Amino-2-naphthol-4-sodium sulfonate

Cat. No.: B039358
CAS No.: 114394-36-4
M. Wt: 261.23 g/mol
InChI Key: PIROYXPDJRYHBP-UHFFFAOYSA-M
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Description

1-Amino-2-naphthol-4-sodium sulfonate is a chemical compound with the molecular formula C10H8NNaO4S. It is a derivative of naphthalene, characterized by the presence of an amino group, a hydroxyl group, and a sulfonate group. This compound is commonly used in the synthesis of azo dyes and has applications in various fields such as chemistry, biology, and industry .

Preparation Methods

The preparation of 1-amino-2-naphthol-4-sodium sulfonate involves several synthetic routes. One common method starts with the dissolution of 2-naphthol in sodium hydroxide solution, followed by the addition of sulfuric acid to precipitate the compound in a finely divided form. Sodium nitrite is then added to the suspension, and the mixture is acidified with sulfuric acid to induce nitrosation at low temperatures (5-8°C). The resulting product is then reduced and sulfonated to yield this compound .

Chemical Reactions Analysis

1-Amino-2-naphthol-4-sodium sulfonate undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Amino-2-naphthol-4-sodium sulfonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

sodium;4-amino-3-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S.Na/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIROYXPDJRYHBP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208261
Record name 1-Amino-2-naphthol-4-sodium sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5959-58-0
Record name 1-Amino-2-naphthol-4-sodium sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-naphthol-4-sodium sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-amino-3-hydroxynaphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-AMINO-2-NAPHTHOL-4-SODIUM SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAU717J5AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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